
4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring Organoboron compounds are widely used in organic synthesis due to their versatility and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable diol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction may be catalyzed by acids or bases.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the stringent conditions required for the synthesis of organoboron compounds.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a borohydride.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs for cancer therapy due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for treating malignant tumors.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique reactivity.
Mécanisme D'action
The mechanism by which 4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with enzymes and other proteins, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of the trimethylbutyl group.
4,4,5,5-Tetramethyl-2-(2,3-dimethylbutyl)-1,3,2-dioxaborolane: Similar structure but with a different alkyl group.
Uniqueness
4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane is unique due to its specific alkyl group, which can influence its reactivity and stability. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C13H27BO2 |
|---|---|
Poids moléculaire |
226.17 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H27BO2/c1-10(11(2,3)4)9-14-15-12(5,6)13(7,8)16-14/h10H,9H2,1-8H3 |
Clé InChI |
UTVFPBPKZWQYIW-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)CC(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


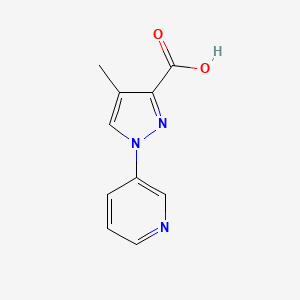
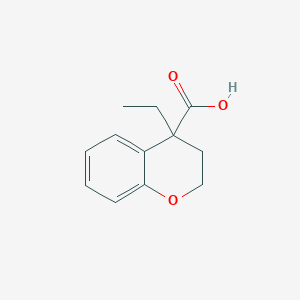
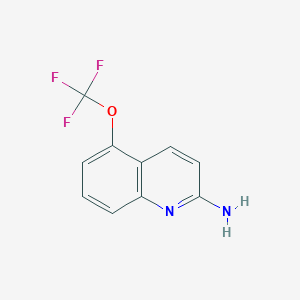

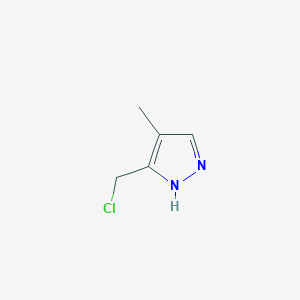
![4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B13219751.png)
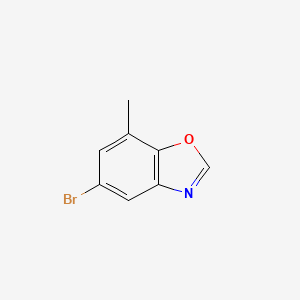
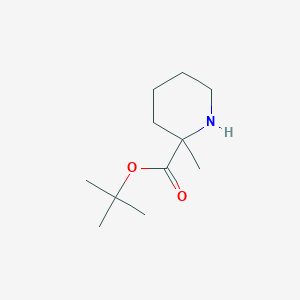
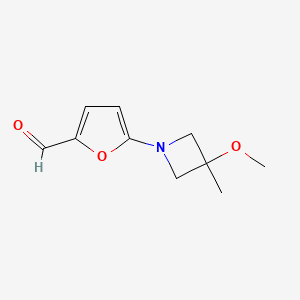

![Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13219783.png)
![5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B13219793.png)
![7-Methyl-8-(thiophen-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219794.png)
![[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13219805.png)
